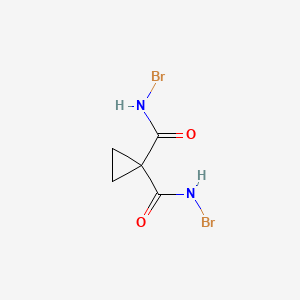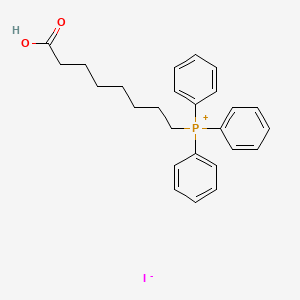
Iminoarsinous acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iminoarsinous acid is a compound that contains both imine (>C=NH) and carboxyl (-C(=O)-OH) functional groups. It is structurally related to amino acids, which have an amino group instead of an imine—a difference of single vs. double-bond between nitrogen and carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of iminoarsinous acid typically involves the reaction of primary amines with aldehydes or ketones, resulting in the formation of imines. This process is often catalyzed by acids to speed up the reaction . The general reaction can be represented as follows: [ \text{R-NH}_2 + \text{R’-CHO} \rightarrow \text{R-N=CH-R’} + \text{H}_2\text{O} ] where R and R’ are organic groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and distillation are commonly employed.
Análisis De Reacciones Químicas
Types of Reactions
Iminoarsinous acid undergoes several types of chemical reactions, including:
Oxidation: The imine group can be oxidized to form oximes or nitriles.
Reduction: The imine group can be reduced to form amines.
Substitution: The imine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed.
Major Products Formed
Oxidation: Oximes and nitriles.
Reduction: Amines.
Substitution: Various substituted imines and secondary amines.
Aplicaciones Científicas De Investigación
Iminoarsinous acid has a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: Studied for its potential role in enzyme inhibition and as a building block for biologically active molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of iminoarsinous acid involves its interaction with molecular targets through its imine and carboxyl functional groups. These interactions can lead to the inhibition of enzymes or the formation of stable complexes with metal ions. The specific pathways involved depend on the particular application and target molecule.
Comparación Con Compuestos Similares
Iminoarsinous acid can be compared with other imino acids, such as:
Dehydroglycine: The simplest imino acid.
Proline: A secondary amino acid often included in studies of imino acids.
Hydroxyproline: A non-proteinogenic amino acid related to proline.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for a variety of applications not covered by other imino acids.
Propiedades
Fórmula molecular |
AsH2NO |
|---|---|
Peso molecular |
106.944 g/mol |
Nombre IUPAC |
iminoarsinous acid |
InChI |
InChI=1S/AsH2NO/c2-1-3/h(H2,2,3) |
Clave InChI |
ZMLXYGITHAPNON-UHFFFAOYSA-N |
SMILES canónico |
N=[As]O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-ethyl-9-ethyliminobenzo[a]phenoxazin-5-amine](/img/structure/B14301623.png)
![1-(2,2-Dimethyl-1,4,8-triazaspiro[4.5]decan-8-yl)ethan-1-one](/img/structure/B14301625.png)
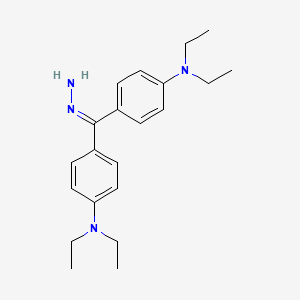
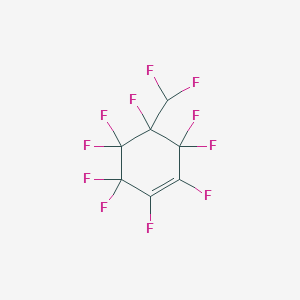
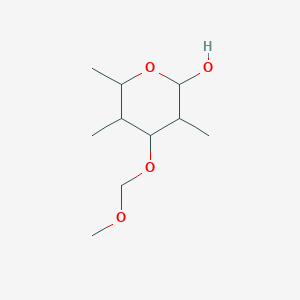
![1-[(Benzylcarbamoyl)oxy]ethyl acetate](/img/structure/B14301657.png)
![3-Carbamoyl-1-[4-(diethylamino)phenyl]pyridin-1-ium chloride](/img/structure/B14301660.png)

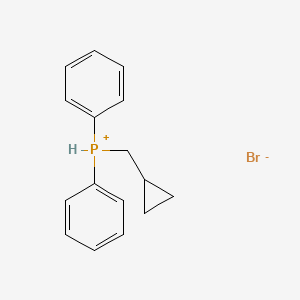
![11-[(5,6-Diphenyl-1,2,4-triazin-3-YL)amino]undecan-1-OL](/img/structure/B14301673.png)
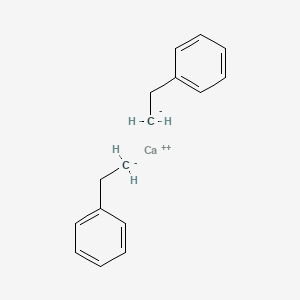
![Hexyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14301686.png)
